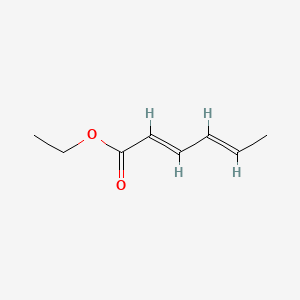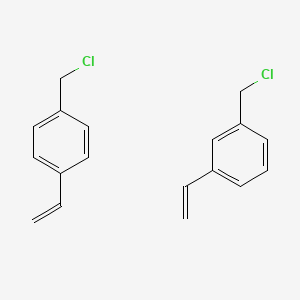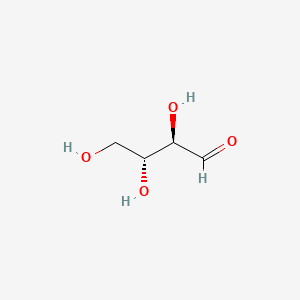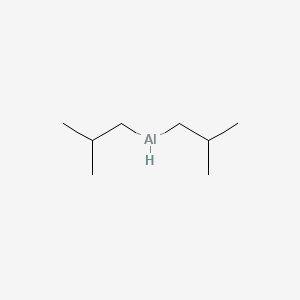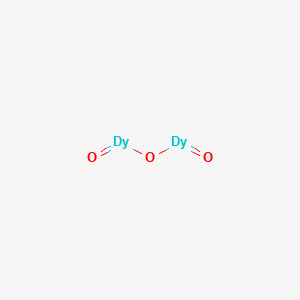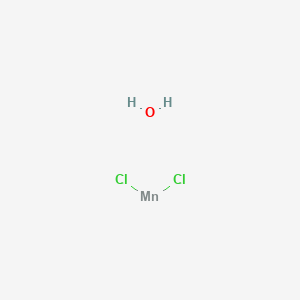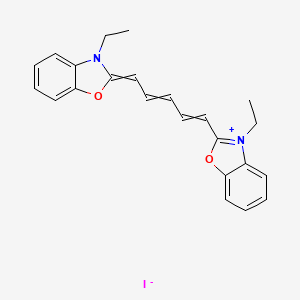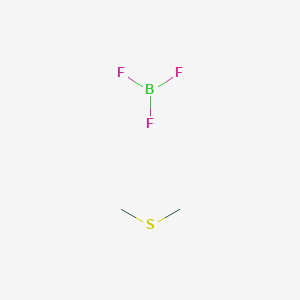
Trifluoroborane-methyl sulfide
説明
Trifluoroborane-methyl sulfide is a useful research compound. Its molecular formula is C2H6BF3S and its molecular weight is 129.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trifluoroborane-methyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoroborane-methyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis and Synthetic Chemistry
Trifluoroborane-methyl sulfide plays a significant role in catalysis and synthetic chemistry. It has been utilized in methylene transfer to aldehydes, indicating its potential in organic synthesis and catalytic reactions. Studies have shown that trifluoroborane-methyl sulfide can be involved in efficient aldehyde epoxidation reactions, highlighting its utility in organic synthesis and catalytic processes (Piccinini, Kavanagh, Connon, & Connon, 2010).
Oxidation Reactions
The compound has also been implicated in the oxidation of simple sulfides, demonstrating its relevance in chemical transformations. This includes the formation of sulfones from sulfides, suggesting its potential for diverse chemical applications (Asensio, Mello, & González-Núñez, 1996).
Molecular Structure Analysis
In the domain of physical chemistry, trifluoroborane-methyl sulfide has been used to study the molecular structure of related compounds, such as methyl trifluoromethanesulfonate. These studies are crucial for understanding the conformational properties of covalent sulfonates, which has implications in various chemical and physical processes (Trautner, Altabef, Fernández, Varetti, & Oberhammer, 1999).
Electrophilic Sources
It's used as an electrophilic source in synthetic chemistry. Trifluoroborane-methyl sulfide has been compared with carborane reagents for its effectiveness in providing electrophilic sources like H(+), CH3(+), and R3Si(+), crucial for synthetic transformations (Reed, 2010).
Hydroboration and Reduction Reactions
The compound has been applied in hydroboration and reduction reactions. For example, it forms a solid with 2-(perfluorooctyl)ethyl methyl sulfide, useful in hydroboration of alkenes, demonstrating its versatility in organic synthesis (Crich & Neelamkavil, 2002).
Fluorination Reactions
In the field of fluorination chemistry, trifluoroborane-methyl sulfide is instrumental in the synthesis of various fluorinated compounds. It has been used in the preparation of (trifluoromethyl)sulfanyl isoxazolidines, showcasing its role in the synthesis of compounds with potential pharmaceutical and agrochemical applications (Riesco-Domínguez et al., 2018).
Miscellaneous Applications
Additionally, trifluoroborane-methyl sulfide has been used in various other chemical processes, such as in the activation of carboxylic acids and the generation of triacyloxyboranes, which are then reacted with nucleophiles to form amides and esters (Huang, Reilly, & Buckle, 2007).
特性
IUPAC Name |
methylsulfanylmethane;trifluoroborane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.BF3/c1-3-2;2-1(3)4/h1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWZPVRDOUWXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroborane-methyl sulfide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




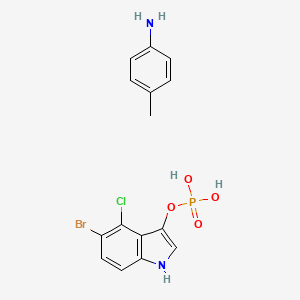

![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)
